molecular formula C10H11BrN2O B8466607 3-(5-Bromoindazol-1-yl)-propan-1-ol

3-(5-Bromoindazol-1-yl)-propan-1-ol

Cat. No.: B8466607
M. Wt: 255.11 g/mol
InChI Key: IDVBVVPJJCKGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromoindazol-1-yl)-propan-1-ol is a brominated indazole derivative featuring a propanol side chain. Indazole scaffolds are pharmacologically significant due to their role in modulating enzyme activity (e.g., kinase inhibition) and receptor binding.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

3-(5-bromoindazol-1-yl)propan-1-ol

InChI

InChI=1S/C10H11BrN2O/c11-9-2-3-10-8(6-9)7-12-13(10)4-1-5-14/h2-3,6-7,14H,1,4-5H2

InChI Key

IDVBVVPJJCKGKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=NN2CCCO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations

Core Heterocycle Influence :

  • Indazole vs. Indole : Indazole’s fused pyrazole ring offers greater metabolic stability compared to indole, which is prone to oxidation. This makes indazole derivatives more suitable for drug development .
  • Benzodioxole vs. Pyridine : The benzodioxole system (electron-rich) may enhance solubility, while the chloro-nitro-pyridine derivative () is likely a reactive intermediate for further functionalization .

Substituent Effects: Bromine Position: Bromine at C5 (indazole) vs. C6 (benzodioxole) alters steric and electronic profiles, impacting binding specificity in biological targets.

Synthetic Efficiency :

  • The benzodioxole analog achieved the highest yield (92%), attributed to optimized reaction conditions and stable intermediates .
  • Lower yields for imidazole (61%) and pyridine (71%) derivatives suggest challenges in purification or intermediate instability .

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